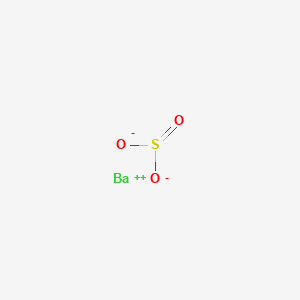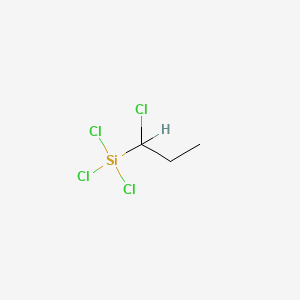
2,4-Bis(propan-2-yl)aniline
Übersicht
Beschreibung
2,4-Bis(propan-2-yl)aniline, also known as 2,6-Diisopropylaniline, is an organic compound with the molecular formula C12H19N. It is an aromatic amine characterized by the presence of two isopropyl groups attached to the benzene ring at the 2 and 4 positions. This compound is a colorless to yellow liquid and is widely used as an intermediate in the synthesis of various chemicals, including plastics, dyes, and pharmaceuticals .
Wirkmechanismus
Target of Action
It’s known that this compound is an important organic intermediate widely used to synthesize plastics and dyes .
Mode of Action
2,4-Bis(propan-2-yl)aniline interacts with its targets through chemical reactions. For instance, it reacts with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species . This reaction involves the elimination of TMS (Trimethylsilane) .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as an intermediate in the synthesis of other compounds . The resulting compounds could have various effects based on their structure and function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the industrial processes in which it is used .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Bis(propan-2-yl)aniline can be synthesized through the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of isopropyl halides to introduce the isopropyl groups at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Bis(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(propan-2-yl)aniline has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of plastics, dyes, and antioxidants.
Vergleich Mit ähnlichen Verbindungen
2,6-Diisopropylaniline: Similar in structure but with isopropyl groups at the 2 and 6 positions.
2,4,6-Trimethylaniline: Contains methyl groups instead of isopropyl groups.
2,6-Diethylaniline: Contains ethyl groups instead of isopropyl groups.
Uniqueness: 2,4-Bis(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of sterically hindered ligands and catalysts, as well as in the development of pharmaceuticals with specific activity profiles .
Eigenschaften
IUPAC Name |
2,4-di(propan-2-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDPRPHPYMTWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508868 | |
| Record name | 2,4-Di(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-41-3 | |
| Record name | 2,4-Di(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)







